B1579413 2,5-Dimethy-D-Phenylalanine

2,5-Dimethy-D-Phenylalanine

Cat. No.: B1579413
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Peptide and Protein Research

Unnatural amino acids (UAAs) are amino acids not commonly found in natural protein synthesis. Their incorporation into peptides and proteins is a powerful strategy in protein engineering and drug discovery. rsc.orgnih.gov By introducing UAAs, researchers can design molecules with enhanced physicochemical properties, such as improved stability, selectivity, and bioactivity. nih.gov This allows for the creation of peptides that are more resistant to enzymatic degradation. nih.gov

UAAs serve as valuable tools for several research applications. They can be used to construct diverse chemical libraries for high-throughput screening, helping to identify novel drug candidates. sigmaaldrich.com Furthermore, by labeling UAAs with fluorescent or radioactive tags, they can function as molecular probes to study protein conformation, structure-activity relationships, and other biological processes. rsc.orgnih.gov The synthesis and application of UAAs have become particularly significant in enzymology and the development of new therapeutics, including antibody-drug conjugates. nih.govresearchgate.net

Overview of D-Amino Acid Applications in Biological Systems

While L-amino acids are the primary building blocks of proteins in most living organisms, their mirror images, D-amino acids, play crucial and diverse roles in various biological systems. numberanalytics.comnih.gov D-amino acids are found in bacteria, plants, and animals. numberanalytics.commdpi.com In bacteria, D-alanine and D-glutamate are key components of the peptidoglycan cell wall, providing structural integrity and resistance to degradation by standard proteases. numberanalytics.commdpi.com This makes the enzymes involved in D-amino acid metabolism prime targets for antibiotics. numberanalytics.com

In higher organisms, including mammals, D-amino acids such as D-serine and D-aspartate function as important signaling molecules in the central nervous system, modulating neurotransmission by interacting with receptors like the N-methyl-D-aspartate (NMDA) receptor. numberanalytics.commdpi.comchromatographyonline.com The unique biological functions of D-amino acids have led to their investigation for therapeutic applications. numberanalytics.com They are being explored for their potential in treating bacterial infections, neurological disorders, and even in cancer therapy. numberanalytics.commdpi.com The incorporation of D-amino acids into peptide drugs is a common strategy to increase their stability and prolong their half-life in the body. pnas.org

Rationale for Aromatic Ring Alkylation in Amino Acid Design for Research Applications

Alkylation of the aromatic ring in amino acids like phenylalanine is a key design strategy to create analogues with tailored properties for research. Introducing alkyl groups, such as methyl groups, onto the phenyl ring can profoundly influence the molecule's conformation, lipophilicity, and interaction with biological targets. nih.gov

One of the primary reasons for aromatic ring alkylation is to enhance metabolic stability. The addition of methyl groups can sterically hinder the approach of metabolic enzymes, making the amino acid and any peptide containing it more resistant to degradation. nih.govnih.gov Furthermore, alkylation can impose conformational constraints on the amino acid side chain. This restricted movement can lock a peptide into a specific three-dimensional structure that is optimal for binding to a particular receptor, thereby increasing its affinity and selectivity. nih.gov For example, the substitution of 2',6'-dimethylphenylalanine for phenylalanine in opioid peptides has been shown to produce analogues with significantly improved receptor-binding affinity and selectivity. nih.gov This strategy allows researchers to fine-tune the pharmacological profile of peptide-based drug candidates and to develop novel peptide mimetics with high receptor specificity. nih.gov

Properties

Molecular Weight

193.24

Origin of Product

United States

Incorporation of 2,5 Dimethy D Phenylalanine into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications with Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically assembling peptides. uniroma1.it The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. uniroma1.it While standard protocols are well-established for the 20 canonical amino acids, the incorporation of unnatural amino acids, particularly sterically hindered ones like 2,5-Dimethyl-D-phenylalanine, requires specialized considerations.

The primary challenge in incorporating sterically hindered amino acids is the reduced efficiency of the coupling reaction. uniurb.it The bulky dimethyl-substituted phenyl ring can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain, leading to incomplete reactions and the formation of deletion sequences. To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.

Standard Fmoc-SPPS methods, which are preferred for their milder reaction conditions compared to Boc-chemistry, typically require 60 to 100 minutes for each amino acid addition. pentelutelabmit.com For hindered residues, this time may need to be extended, or more potent activating agents must be used. nih.gov Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOBt (1-Hydroxybenzotriazole) are often employed to facilitate amide bond formation. nih.govoup.com For particularly difficult couplings involving hindered amino acids, stronger, specialized reagents may be required. uniurb.it

Coupling ReagentFull NameKey Characteristics for Hindered Amino Acids
HBTU/HOBtO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / 1-HydroxybenzotriazoleStandard and effective combination for many couplings, but may show reduced efficiency for severely hindered residues. nih.govoup.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive uronium-based reagent, known to be very effective for difficult couplings and to reduce racemization. pentelutelabmit.com
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation coupling agent that is highly reactive and has been shown to be superior for hindered couplings, often resulting in higher purity and yield.
T3P®Propylphosphonic AnhydridePromotes rapid and efficient amidation with water-soluble by-products, showing high efficiency with no epimerization for both N-Boc and N-Fmoc protected amino acids. mdpi.com

The D-configuration of 2,5-Dimethyl-D-phenylalanine adds another layer of complexity concerning potential epimerization (racemization) at the alpha-carbon during the activation step. The use of additives like HOBt or employing urethane-protected amino acids (Fmoc or Boc) helps to suppress this side reaction. uniurb.it The synthesis of peptides containing D-amino acids is crucial for creating molecules with increased resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. nih.gov

Solution-Phase Peptide Synthesis Considerations for Sterically Hindered Analogues

Solution-phase peptide synthesis (SolPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable strategy, especially for large-scale synthesis of shorter peptides. mdpi.comekb.eg When incorporating sterically hindered residues like 2,5-Dimethyl-D-phenylalanine, SolPS faces similar challenges to SPPS regarding slow coupling kinetics. ekb.eg

A significant issue in solution-phase synthesis is the decreasing solubility of the growing protected peptide chain, which can lead to incomplete reactions. sci-hub.se Careful selection of solvents and protecting groups is critical to maintain the homogeneity of the reaction mixture. Convergent synthesis strategies, where smaller peptide fragments are synthesized separately and then ligated together, can mitigate some of these challenges by working with more soluble, smaller molecules. sci-hub.se

To drive the reaction to completion, powerful coupling reagents are essential. Mixed anhydrides, for example, can be effective for coupling sterically hindered amino acids. sci-hub.se More recently, reagents like T3P® (propylphosphonic anhydride) have been shown to promote very fast and efficient peptide bond formation in solution with minimal epimerization, making them well-suited for difficult sequences. mdpi.com The by-products of T3P®-mediated reactions are water-soluble, simplifying the purification process. mdpi.com

Enzymatic Ligation and Protein Semisynthesis with Unnatural Amino Acid Residues

Enzymatic ligation offers a highly specific and mild alternative to purely chemical methods for joining peptide fragments. mdpi.com Enzymes such as sortases, butelase 1, and omniligase catalyze the formation of a native peptide bond at specific recognition sequences. uva.nlnih.gov This process, often part of a protein semisynthesis strategy, involves ligating a chemically synthesized peptide (containing the unnatural amino acid) to a recombinantly expressed protein segment. nih.govrsc.org

The key steps in a typical chemoenzymatic semisynthesis are:

Chemical Synthesis : A peptide fragment containing 2,5-Dimethyl-D-phenylalanine is synthesized via SPPS. This fragment must also include a recognition motif or a reactive handle for the subsequent ligation step.

Recombinant Expression : The larger protein partner is produced in a host system like E. coli.

Ligation : The synthetic and recombinant fragments are joined. For enzymatic ligation, this involves the enzyme recognizing specific sequences on both fragments. nih.gov Alternatively, Native Chemical Ligation (NCL) can be used, which requires an N-terminal cysteine on one fragment and a C-terminal thioester on the other. nih.govscispace.com

A major consideration for incorporating 2,5-Dimethyl-D-phenylalanine is whether the chosen enzyme will accept a substrate containing a D-amino acid, especially one that is also sterically demanding. While some proteases used in a reverse proteolysis mode can incorporate D-amino acids, the efficiency is often lower than for L-amino acids. mdpi.comgoogle.com The substrate specificity of ligases like sortase A is quite stringent for the sequences flanking the ligation site, and the presence of a bulky D-amino acid near the junction could inhibit the reaction. nih.gov Engineered ligases with broader substrate tolerance, such as omniligase, may offer a more viable path. nih.gov

Ligation MethodMechanismConsiderations for 2,5-Dimethyl-D-Phenylalanine
Sortase A-Mediated LigationRecognizes an LPXTG motif on the C-terminus of one fragment and an N-terminal glycine (B1666218) on the other. nih.govThe unnatural amino acid must be positioned away from the recognition motif to avoid inhibiting the enzyme.
Butelase 1A hyper-efficient ligase that recognizes an Asx-His-Val (NHV/DHV) motif at the C-terminus. uva.nlExtremely fast and efficient for macrocyclization and ligation, but its tolerance for nearby D-amino acids would need empirical validation.
Peptiligase/Omniligase-1Engineered subtiligase variants with broad substrate specificity, requiring an ester-activated C-terminus. nih.govHigh thermostability and tolerance for organic solvents make it suitable for poorly soluble peptides. Its engineered nature may make it more tolerant of unnatural structures. nih.gov
Native Chemical Ligation (NCL)Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. scispace.comA purely chemical method, independent of enzyme specificity. The D-amino acid can be placed anywhere except at the N-terminal cysteine ligation site. scispace.com

Site-Specific Incorporation via Genetic Code Expansion for Protein Engineering

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of unnatural amino acids (uAAs) directly into proteins during ribosomal translation. oup.comacs.org This is achieved by engineering and introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into a host organism. researchgate.netmdpi.com This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs. yale.edu

To incorporate 2,5-Dimethyl-D-phenylalanine, the following components would be required:

A Blank Codon : A codon that is free to be reassigned to the uAA. Most commonly, the amber stop codon (UAG) is used for this purpose. oup.com

An Orthogonal tRNA : A tRNA, such as an engineered tRNAPyl from archaea, that contains the corresponding anticodon (CUA for the UAG codon) but is not recognized by any of the host's native aaRSs. nih.gov

An Engineered aaRS : A synthetase that specifically recognizes and charges 2,5-Dimethyl-D-phenylalanine onto the orthogonal tRNA. This is the most challenging component to develop. nih.gov

The creation of a suitable aaRS typically involves directed evolution or rational design, starting from a polyspecific or "promiscuous" synthetase scaffold like pyrrolysyl-tRNA synthetase (PylRS) or a variant of tyrosyl-tRNA synthetase (TyrRS). nih.govbiorxiv.org The active site of the parent aaRS is mutated to create a binding pocket that accommodates the unique size and chemical features of the target uAA while excluding all 20 canonical amino acids. pnas.org Furthermore, incorporating a D-amino acid presents the additional challenge that the ribosome itself is a chiral machine that inherently disfavors the addition of D-amino acids to the growing peptide chain. oup.com However, studies have shown that this barrier can be overcome, and several D-amino acids have been successfully incorporated in vivo, albeit sometimes with lower efficiency than their L-counterparts. frontiersin.orgacs.org While specific systems for 2,5-Dimethyl-D-phenylalanine have not been extensively reported, the established methodologies for other D-phenylalanine analogues provide a clear blueprint for its potential incorporation. frontiersin.orgpolimi.it

ComponentFunctionExample/Requirement for 2,5-Dimethyl-D-Phenylalanine
Host OrganismProvides the translational machinery (ribosomes, etc.).E. coli or eukaryotic cells (e.g., yeast, mammalian cells). oup.combiorxiv.org
Blank CodonSpecifies the site of incorporation in the target gene's mRNA.Amber stop codon (UAG) is most common. oup.com
Orthogonal tRNADelivers the unnatural amino acid to the ribosome.M. mazei tRNAPyl with a CUA anticodon. nih.gov
Engineered aaRSSpecifically attaches 2,5-Dimethyl-D-phenylalanine to the orthogonal tRNA.A mutant of PylRS or TyrRS, evolved to have a binding pocket complementary to the 2,5-dimethyl substitution pattern. nih.govfrontiersin.org

Molecular Interactions and Structure Activity Relationship Sar Studies

Conformational Analysis of 2,5-Dimethy-D-Phenylalanine within Peptides

The conformation of a peptide is a critical determinant of its biological function. The incorporation of 2,5-Dimethyl-D-phenylalanine can significantly influence the local and global conformation of a peptide chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed, three-dimensional structural analysis of peptides in solution. nih.gov It allows for the determination of the conformational ensemble of flexible peptides, providing insights into the spatial arrangement of atoms and the dynamics of the molecule. nih.gov For peptides containing aromatic residues like phenylalanine, NMR can elucidate interactions involving the aromatic ring, which are crucial for molecular recognition.

Fluorescence spectroscopy is another valuable tool for probing the local conformational dynamics of peptides. nih.gov The intrinsic fluorescence of phenylalanine residues, although weaker than that of tryptophan and tyrosine, can be sensitive to the microenvironment around the aromatic ring. nih.gov Changes in the fluorescence properties, such as intensity and emission wavelength, can indicate alterations in the peptide's conformation and its interactions with other molecules. Three-dimensional fluorescence spectra can provide characteristic fingerprints of phenylalanine residues within a peptide sequence. nih.gov

Influence of Aromatic Methylation on Peptide-Receptor Binding Affinity

The methylation of the aromatic ring of phenylalanine can have a profound effect on the binding affinity and selectivity of peptides for their target receptors. This is particularly evident in the design of opioid receptor ligands.

The substitution of 2',6'-dimethyltyrosine (Dmt), a closely related analog, for tyrosine in opioid peptides has been shown to significantly increase agonist potency, sometimes by one to two orders of magnitude. nih.gov This enhancement is attributed to the additional binding interactions that the two methyl groups can form within the receptor's binding site. nih.gov The methyl groups may also enhance the lipophilicity of the peptide, which can influence its ability to cross biological membranes. frontiersin.org

In the context of δ-opioid receptor antagonists like TIPP (H-Tyr-Tic-Phe-Phe-OH), replacing Tyr¹ with 2',6'-dimethyl-4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (a derivative of 2',6'-dimethylphenylalanine) maintains high δ antagonist activity. nih.gov Docking studies suggest that the 2',6'-dimethylphenyl moiety can have a twisted orientation in the receptor binding site, leading to specific interactions. nih.gov For instance, one of the methyl groups can interact with Tyr¹²⁹ of the receptor. nih.gov The stereochemistry of the phenylalanine residue also plays a crucial role, with D-phenylalanine at position 1 of certain cyclic tetrapeptides appearing to favor δ-opioid receptor agonist activity. mdpi.com

The following interactive data table summarizes the binding affinities of selected opioid peptide analogs containing a 2',6'-dimethylphenylalanine derivative at the Tyr¹ position for μ, δ, and κ opioid receptors.

Compoundμ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
H-Bcp-Tic-Phe-Phe-OH (1)14.8 ± 2.10.605 ± 0.058>10000 nih.gov
H-Bcp-Tic-Phe-OH (2)27.3 ± 4.50.912 ± 0.115>10000 nih.gov
H-Bcp-Tic-OH (3)>100000.646 ± 0.088>10000 nih.gov
H-Dbcp-Tic-Phe-Phe-OH (6)11.7 ± 1.80.883 ± 0.121>10000 nih.gov
H-Dbcp-Tic-OH (7)>100000.825 ± 0.107>10000 nih.gov

While the majority of research on 2,5-Dimethyl-D-phenylalanine has focused on opioid receptors, the principles of aromatic methylation influencing receptor binding can be extended to other systems. The introduction of bulky methyl groups can modulate the shape and electronic properties of a ligand, leading to altered affinity and efficacy at various G protein-coupled receptors (GPCRs) and other receptor types. Further research is needed to explore the full potential of this modification in the design of ligands for other receptor systems.

Modulation of Enzymatic Stability and Proteolytic Resistance in Peptidic Systems

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.govbiorxiv.org The incorporation of non-natural amino acids, such as D-amino acids, is a well-established strategy to enhance the proteolytic stability of peptides. nih.gov Peptides composed entirely of D-amino acids are generally highly resistant to degradation by proteases, which typically recognize L-amino acid residues. ibm.com The partial substitution with D-amino acids, particularly in the flanking regions of an epitope, can also confer high resistance against proteolytic degradation in environments like human serum. nih.gov This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.

Contributions to Protein Folding and Dynamics in Research Models

The study of protein folding remains a fundamental challenge in biochemistry. The incorporation of unnatural amino acids can be a valuable tool to probe the mechanisms of protein folding and stability. nih.gov While direct studies employing 2,5-Dimethyl-D-phenylalanine in protein folding models are not extensively documented, the principles of how side-chain modifications affect protein structure are well-established. The introduction of D-amino acids can be used to delineate protein folding mechanisms by, for example, stabilizing the native fold through terminal capping effects. nih.gov The altered steric and hydrophobic properties of 2,5-Dimethyl-D-phenylalanine could potentially be used to investigate the role of specific aromatic interactions and packing within the hydrophobic core during the folding process.

Biochemical and Cellular Applications of 2,5 Dimethy D Phenylalanine Analogues in Research

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms

The introduction of methyl groups onto the phenyl ring of phenylalanine can significantly alter its interaction with enzymes, providing a powerful method for probing the steric and electronic requirements of enzyme active sites.

Analogues of phenylalanine are crucial in studying the catalytic mechanisms of enzymes involved in its metabolism, such as phenylalanine hydroxylase and phenylalanine ammonia-lyase. For instance, the analogue L-[2,5-H2]phenylalanine has been utilized as a substrate for rat liver phenylalanine hydroxylase (PAH) to investigate the enzyme's catalytic mechanism. nih.gov The enzymatic oxidation of this analogue was found to be stoichiometric with the oxidation of the cofactor, 6-methyl-tetrahydropterin, and led to the formation of a 3,4-epoxide. nih.gov This finding supports the hypothesis of an intermediate arene oxide in the hydroxylation of L-phenylalanine by PAH. nih.gov While this study used a di-deuterated analogue, it highlights how substitutions on the phenyl ring can be used to trap intermediates and elucidate reaction pathways. It is plausible that 2,5-dimethyl-D-phenylalanine could serve a similar purpose in probing the active sites of D-amino acid specific enzymes, revealing how these enzymes accommodate substituted substrates.

D-amino acid transaminases, which catalyze the transfer of an amino group from a D-amino acid to a keto acid, represent another class of enzymes where analogues of D-phenylalanine are valuable. Studies on D-amino acid transaminases from various organisms have shown that these enzymes can exhibit broad substrate specificity. nih.gov The use of different D-phenylalanine analogues could help to map the active site of these enzymes and understand the structural determinants of their substrate specificity.

EnzymeAnalogue StudiedKey FindingReference
Phenylalanine Hydroxylase (PAH)L-[2,5-H2]phenylalanineServed as a substrate, forming a 3,4-epoxide, supporting an arene oxide intermediate mechanism. nih.gov
D-Amino Acid TransaminaseD-PhenylalanineUsed in the synthesis of other D-amino acids, demonstrating the enzyme's utility in biocatalysis. nih.gov

D-amino acids are essential components of the peptidoglycan cell wall in bacteria. The incorporation of D-amino acids, including D-phenylalanine, into the peptidoglycan structure has been a subject of intense research, particularly in the context of developing novel antimicrobial agents. Research has shown that exogenously supplied D-phenylalanine can be incorporated into the peptidoglycan of Lactococcus lactis. asm.org Specifically, D-phenylalanine was found to be added to the fourth and fifth positions of the peptidoglycan muropeptides. asm.org This incorporation alters the cell wall composition and can enhance the bacterium's resistance to acid stress. asm.org

This suggests that 2,5-dimethyl-D-phenylalanine could potentially be used as a probe to study the flexibility and substrate tolerance of the enzymes involved in the later stages of peptidoglycan synthesis, such as the transpeptidases (also known as penicillin-binding proteins or PBPs). The steric bulk of the two methyl groups might hinder its incorporation or, if incorporated, could disrupt the normal cross-linking of the peptidoglycan, potentially leading to a weakened cell wall. The study of such analogues can provide valuable information for the design of novel antibiotics that target peptidoglycan synthesis.

Microbial SystemD-Phenylalanine Analogue ApplicationObserved EffectReference
Lactococcus lactisD-PhenylalanineIncorporation into the 4th and 5th positions of peptidoglycan muropeptides, enhancing acid resistance. asm.org

Investigating Amino Acid Transport Systems and Cellular Uptake Mechanisms

The transport of amino acids across cellular membranes is a fundamental process mediated by a variety of transport proteins. Phenylalanine and its analogues are known to be transported by the large neutral amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and in many cancer cells. The competition between different amino acids for transport through LAT1 is a critical factor in cellular metabolism. nih.gov

The study of how substitutions on the phenyl ring affect transport can provide insights into the transporter's substrate binding pocket. While specific data on 2,5-dimethyl-D-phenylalanine is not available, studies with other analogues can be informative. For example, large neutral amino acids can block the transport of phenylalanine into brain tissue. nih.gov It is conceivable that the methyl groups of 2,5-dimethyl-D-phenylalanine would influence its affinity for LAT1 and other amino acid transporters. Research on the uptake of L-phenylalanine in human intestinal epithelial Caco-2 cells has revealed that transport is Na+-independent and involves competition with other large neutral and cationic amino acids. nih.gov Using analogues like 2,5-dimethyl-D-phenylalanine in similar cellular models could help to further characterize the specificity and kinetics of these transport systems.

Transport SystemPhenylalanine AnalogueApplication in ResearchReference
L-type amino acid carrier (LAT1)PhenylalanineStudying competitive inhibition of transport across the blood-brain barrier. nih.gov
Intestinal Amino Acid TransportersL-PhenylalanineCharacterizing apical-to-basolateral transport mechanisms in Caco-2 cells. nih.gov

Applications in Cellular Signaling Pathway Elucidation

Amino acids are not only building blocks for proteins but also act as signaling molecules that can influence various cellular pathways. Phenylalanine, for example, has been shown to regulate milk protein synthesis in bovine mammary epithelial cells through the LAT1-mTOR signaling pathway. nih.gov High concentrations of phenylalanine can also impair insulin (B600854) signaling and inhibit glucose uptake by modifying the insulin receptor beta subunit. nih.gov

The use of analogues like 2,5-dimethyl-D-phenylalanine could be a valuable strategy to investigate the specificity of these signaling events. For instance, it could be determined whether the observed effects of phenylalanine on mTOR and insulin signaling are specific to the L-enantiomer or if D-phenylalanine and its derivatives can also modulate these pathways. The steric hindrance from the dimethyl groups might prevent or alter the interaction with the cellular sensors or enzymes that initiate these signaling cascades, thereby helping to dissect the molecular recognition events.

Signaling PathwayPhenylalanine AnalogueEffect on PathwayReference
mTOR SignalingL-PhenylalanineRegulates milk protein synthesis in bovine mammary epithelial cells. nih.gov
Insulin SignalingL-PhenylalanineImpairs insulin signaling and glucose uptake through modification of IRβ. nih.gov

Development of Research Tools for Biological Systems

Phenylalanine derivatives have been developed as valuable research tools, including inhibitors and probes for various biological systems. For example, phenylalanine derivatives have been synthesized and evaluated as HIV-1 capsid inhibitors. nih.gov In another study, the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides was shown to enhance their receptor binding affinities. nih.gov This highlights the potential of incorporating modified amino acids into peptides to improve their pharmacological properties.

Given these examples, 2,5-dimethyl-D-phenylalanine could be envisioned as a building block for the synthesis of novel research tools. Its incorporation into peptides could confer increased resistance to proteolytic degradation and provide steric constraints that might lead to higher receptor affinity and selectivity. Furthermore, the dimethylated phenyl ring could be a useful spectroscopic probe in techniques like nuclear magnetic resonance (NMR) to study peptide-protein interactions. The unique chemical shift of the methyl protons could provide a clear signal to monitor binding events.

Research Tool ApplicationPhenylalanine DerivativeKey Feature/FindingReference
Antiviral Drug DevelopmentPhenylalanine derivativesAct as HIV-1 capsid inhibitors. nih.gov
Peptide-Based TherapeuticsD-PhenylalanineEnhanced the receptor binding affinities of GnRH peptides. nih.gov

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound such as 2,5-Dimethyl-D-phenylalanine is critical, as different enantiomers can exhibit vastly different biological activities. Chromatographic techniques are the cornerstone for separating and quantifying these stereoisomers.

Chiral HPLC is a primary method for separating the enantiomers of amino acids and their derivatives. researchgate.net The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

For amino acid analogues, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.commst.edu These CSPs operate in reversed-phase mode, typically using hydro-organic mobile phases (e.g., water mixed with methanol (B129727) or acetonitrile). mst.edu The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ in strength for the D- and L-enantiomers. On teicoplanin-based columns, the D-enantiomer of amino acids is often more strongly retained than the L-enantiomer. sigmaaldrich.com The resolution can be optimized by adjusting the mobile phase composition, pH, and column temperature. researchgate.net

Table 1: Typical Chiral HPLC Parameters for Phenylalanine Analogue Separation This table is generated based on typical conditions for similar compounds and serves as an illustrative example.

ParameterTypical Value/ConditionPurpose
Chiral Stationary Phase Teicoplanin-based; Cyclodextrin-basedProvides the chiral environment for separation. sigmaaldrich.comsemanticscholar.org
Mobile Phase Acetonitrile/Water or Methanol/Water mixturesElutes the compounds from the column. researchgate.netmst.edu
Detection Mode UV (e.g., at 214 nm) researchgate.netQuantifies the amount of each enantiomer.
Flow Rate 0.5 - 2.0 mL/minControls the speed of the separation. unibuc.ro
Column Temperature 20 - 30 °CAffects interaction kinetics and resolution. researchgate.net

Gas chromatography coupled with mass spectrometry is another powerful tool for analyzing amino acids, though it requires a crucial sample preparation step. Amino acids like 2,5-Dimethyl-D-phenylalanine are non-volatile and must be chemically modified through derivatization to become volatile enough for GC analysis. escholarship.org

A common derivatization process is silylation, where reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide react with the amino and carboxyl groups. nih.gov Once derivatized, the compound can be separated on a GC column, typically a nonpolar capillary column. The mass spectrometer then detects and fragments the molecule, providing a characteristic mass spectrum that confirms its identity and allows for quantification. nih.govnih.gov This method is highly sensitive and can be used for quantitative analysis in complex biological samples. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. When coupled with a chromatographic separation technique, it provides both high selectivity and sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology in the field of targeted metabolomics. mayo.eduescholarship.org This approach is designed to accurately quantify a specific, predefined set of metabolites, such as amino acids and their derivatives, in biological samples like plasma or serum. nih.govmetabolon.com The first mass spectrometer (MS1) isolates the precursor ion corresponding to the molecular weight of the target analyte (e.g., 2,5-Dimethyl-D-phenylalanine). This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). nih.gov

This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for the detection of compounds at very low concentrations. nih.gov For accurate absolute quantification, stable isotope-labeled internal standards (e.g., deuterium (B1214612) or ¹³C-labeled analogues) are often used. mayo.edunih.gov Targeted metabolomics using LC-MS/MS is widely applied in clinical research to identify potential biomarkers and understand metabolic pathway dysregulation in various diseases. nih.govfrontiersin.org

Table 2: LC-MS/MS in Targeted Amino Acid Analysis This table outlines the general workflow and principles of the technique.

StepDescriptionKey Advantage
1. Sample Preparation Extraction of metabolites from a biological matrix (e.g., plasma).Removes interfering substances.
2. LC Separation Chromatographic separation of the analyte from other compounds.Reduces matrix effects and resolves isomers.
3. Ionization Creation of charged ions from the analyte (e.g., Electrospray Ionization).Prepares the molecule for MS analysis.
4. MS1 - Precursor Scan Isolation of the ion with the specific mass-to-charge ratio (m/z) of the target compound.High selectivity for the analyte of interest.
5. Fragmentation (CID) Collision-Induced Dissociation breaks the precursor ion into characteristic fragments.Provides structural information and specificity.
6. MS2 - Product Scan Detection and quantification of the specific fragment ions.High sensitivity and reliable quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net

For a molecule like 2,5-Dimethyl-D-phenylalanine, ¹H NMR would reveal the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons on the phenyl ring, the protons of the two methyl groups, and the alpha- and beta-protons of the amino acid backbone. acs.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. researchgate.net

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and long-range correlations between protons and carbons, which is essential for assigning all signals correctly, especially in complex molecules. walisongo.ac.id

X-ray Crystallography for Molecular Structure Determination of Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the compound to be in a crystalline form. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density and, consequently, the exact position of each atom in the crystal lattice. nih.gov

While a crystal structure for 2,5-Dimethyl-D-phenylalanine itself may not be publicly available, this method has been successfully applied to numerous phenylalanine analogues and derivatives. researchgate.netnih.govmdpi.com The resulting structural data provide definitive proof of stereochemistry and reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, that dictate how molecules pack in the solid state. nih.govresearchgate.net

Theoretical and Computational Studies of 2,5 Dimethy D Phenylalanine Analogues

Molecular Dynamics Simulations of Peptide and Protein Conformation

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics of peptides and proteins containing 2,5-dimethyl-D-phenylalanine analogues. nih.gov These simulations allow for the exploration of the free-energy landscape of peptides, which is often challenging to sample effectively due to the ring strain in cyclic peptides. nih.gov The explicit inclusion of solvent molecules in MD simulations is critical for accurately describing the behavior of peptides in solution. nih.gov

Peptide folding simulations, a key application of MD, help to characterize the dynamics and mechanisms of the initial events in protein folding. wustl.edu Peptides, being more computationally manageable than entire proteins, offer a valuable bridge between theoretical models and experimental observations of protein folding. wustl.edu Techniques such as replica exchange molecular dynamics (REMD) have been developed to enhance the sampling of conformational space and improve the accuracy of folding time estimations. wustl.edu

Studies on peptides incorporating phenylalanine derivatives provide insights relevant to 2,5-dimethyl-D-phenylalanine. For instance, simulations of diphenylalanine-based pentapeptides have revealed that intermolecular interactions involving the terminal phenylalanine side chains dominate the conformation of peptide dimers. nih.gov These interactions, such as π-π stacking, can modify the intramolecular conformational preferences of each peptide. nih.gov The conformational analysis of such peptides at different pH levels can reveal dominant conformations and the distribution of end-to-end distances between terminal residues. nih.gov

The conformational preferences of dehydroamino acids, which, like 2,5-dimethyl-D-phenylalanine, introduce constraints, have also been studied. While some dehydroamino acids like dehydrophenylalanine tend to nucleate β-turn structures, others, such as dehydrovaline, favor extended conformations, highlighting the role of steric factors in determining peptide conformation. ias.ac.in

Table 1: Key Molecular Dynamics Simulation Techniques and Their Applications

Simulation Technique Description Application in Peptide Studies
Standard MD Simulates the physical movements of atoms and molecules. Studying the solution structures and dynamics of peptides. nih.gov
REMD An enhanced sampling method that simulates multiple replicas of the system at different temperatures. Overcoming energy barriers to explore a wider conformational space and estimate folding times. wustl.edu
Controlled MDS Uses external force actions to guide the self-assembly of molecular nanostructures. Assembling peptide nanotubes from linear phenylalanine chains. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 2,5-dimethyl-D-phenylalanine and its analogues. These calculations provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and charge distributions. yildiz.edu.tr

For the related compound, zwitterionic D-phenylalanine, DFT calculations have been used to determine the optimized geometry and vibrational wavenumbers, which show good agreement with experimental FT-IR spectra. yildiz.edu.tr The calculated HOMO and LUMO energies for D-phenylalanine are -6.8832 eV and -0.5567 eV, respectively, resulting in an energy gap of 6.3264 eV. yildiz.edu.tr A larger energy gap generally indicates greater molecular stability. yildiz.edu.tr

Quantum chemical calculations can also shed light on the influence of amino acid side chains on peptide reactivity. For example, studies on asparagine deamidation have shown that the interaction of an adjacent phenylalanine side chain's benzene (B151609) ring can reduce the energy barrier for this post-translational modification. mdpi.com The calculations can also reveal changes in the charge distribution of the phenylalanine benzene ring during a reaction. mdpi.com

The electronic properties of various phenylalkylamines, which share structural similarities with 2,5-dimethyl-D-phenylalanine, have also been investigated using quantum chemical methods. nih.gov These studies calculate properties such as acidity constants, refractivity, and polarizability, which can be correlated with their biological effects. nih.gov Furthermore, quantum chemical analysis has been employed to establish relationships between the electronic structure of molecules and their binding affinities to specific receptors, such as dopamine (B1211576) receptors. researchgate.net

Table 2: Calculated Electronic Properties of D-Phenylalanine

Property Value Significance
HOMO Energy -6.8832 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -0.5567 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 6.3264 eV An indicator of molecular stability and reactivity. yildiz.edu.tr

Ligand Docking and Receptor Modeling in Drug Discovery Research

Ligand docking and receptor modeling are indispensable computational tools in modern drug discovery, enabling the prediction of binding conformations and affinities of small molecules, such as 2,5-dimethyl-D-phenylalanine analogues, to their target receptors. plos.org These methods are particularly valuable when experimental structures of the target receptor are unavailable. nih.gov

Homology modeling is a technique used to build a three-dimensional model of a target protein based on the known structure of a homologous protein. nih.gov This approach has been successfully applied to model G protein-coupled receptors (GPCRs), which are a major class of drug targets. plos.org The accuracy of these models can be further improved through refinement using molecular dynamics simulations. plos.org

Ligand docking simulations can then be performed to predict how a ligand binds to the receptor model. An integrated approach that combines homology modeling with ligand docking can capture both conformational selection and induced fit modes of ligand binding, leading to more accurate predictions of ligand-bound receptor conformations. nih.gov This is in contrast to sequential approaches where the ligand is docked onto a rigid receptor model. nih.gov The "Induced Fit Docking" (IFD) protocol is one such method that accounts for both ligand and receptor flexibility. sci-hub.se

These computational approaches have been instrumental in identifying novel ligands for various receptors. For instance, docking screens against a homology model of the dopamine D3 receptor led to the discovery of new ligands with micromolar affinities. nih.gov Subsequent docking against the crystal structure confirmed the utility of this approach. nih.gov Receptor modeling has also been used to define the pharmacophore for antagonists of the NMDA receptor, using active and inactive (phosphonomethyl)phenylalanine derivatives to build a three-dimensional model of the antagonist-preferring state of the binding site. nih.gov

Table 3: Comparison of Ligand Docking Approaches

Approach Description Advantages Limitations
Rigid-Receptor Docking The receptor is held rigid while the ligand is allowed to be flexible. Computationally efficient. Does not account for protein flexibility upon ligand binding. sci-hub.se
Induced Fit Docking (IFD) Allows for flexibility in both the ligand and the receptor side chains in the binding site. More accurately models the "induced fit" phenomenon. sci-hub.se Computationally more intensive.
Integrated Homology Modeling and Docking Combines the creation of a receptor model with the docking of a ligand. Can capture both conformational selection and induced fit. nih.gov The accuracy of the docking is dependent on the quality of the homology model.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery for lead optimization and for predicting the activity of new chemical entities. nih.gov

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the partitioning of the data into training and test sets, model building using statistical methods, and rigorous validation of the model's predictive power. mdpi.com Molecular descriptors can be classified into different categories, such as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net

QSAR studies have been applied to various classes of compounds, including psychotomimetic phenylalkylamines, which are structurally related to 2,5-dimethyl-D-phenylalanine. nih.gov These studies have shown that a combination of methods, such as the Minimum Topological Difference (MTD) method and topological indices, can yield excellent multiparametric models. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), take into account the 3D structure of the molecules and have been used to study hallucinogenic phenylalkylamines. researchgate.net

Hologram QSAR (HQSAR) is a 2D QSAR method that does not require 3D alignment of molecules. It has been used to study hURAT1 inhibitors, and the contribution maps generated from HQSAR can provide insights into which molecular fragments are important for activity. researchgate.net QSAR models have also been developed for phenylalanine derivatives as inhibitors of tryptophan hydroxylase-1 (TPH1). researchgate.net

Table 4: Overview of QSAR Methodologies

QSAR Method Dimensionality Description Key Features
2D-QSAR 2D Correlates biological activity with 2D structural properties like topological indices. nih.gov Does not require 3D structural information or molecular alignment.
3D-QSAR (e.g., CoMFA) 3D Relates biological activity to the 3D properties of molecules, such as steric and electrostatic fields. researchgate.net Requires the 3D alignment of the molecules in the dataset.
HQSAR 2D Employs molecular holograms, which are 2D fingerprints that encode structural information. Does not require 3D alignment and can provide contribution maps of molecular fragments. researchgate.net
4D-QSAR 4D Extends 3D-QSAR by considering multiple conformations and orientations of the ligand. nih.gov Accounts for the conformational flexibility of the ligands.

Future Directions and Emerging Research Avenues

Expanding the Repertoire of Unnatural Amino Acid Incorporations for Enhanced Research Fidelity

The ability to site-specifically incorporate a wide variety of UAAs into proteins in living cells is crucial for accurately probing and engineering protein function. The expansion of the genetic code to include novel UAAs has been a landmark achievement in chemical biology. nih.gov Future research will focus on developing more efficient and versatile orthogonal translation systems (OTSs), comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, for the incorporation of an expanded set of UAAs, including di-substituted phenylalanines like 2,5-Dimethyl-D-phenylalanine.

Recent work has demonstrated the genetic incorporation of various ortho-substituted phenylalanine derivatives, highlighting the adaptability of engineered pyrrolysyl-tRNA synthetase (PylRS) systems. acs.org The successful incorporation of these analogs suggests that an OTS for 2,5-Dimethyl-D-phenylalanine could be developed through similar protein engineering strategies. The introduction of the two methyl groups on the phenyl ring can provide a unique steric and electronic probe to investigate protein structure and function with high fidelity.

Table 1: Examples of Ortho-Substituted Phenylalanine Derivatives Genetically Incorporated into Proteins This table is interactive. You can sort and filter the data.

Unnatural Amino Acid Reporter Group Potential Application
o-Methyl-phenylalanine Steric Probe Probing steric effects in binding pockets
o-Nitro-phenylalanine Photocrosslinker Mapping protein-protein interactions
o-Cyano-phenylalanine Spectroscopic Probe Monitoring local protein environment

The development of OTSs for a broader range of UAAs will enable researchers to systematically tune the properties of proteins, leading to a more nuanced understanding of their biological roles.

Advanced Applications in Chemical Proteomics and Activity-Based Probes

Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques for studying protein function and identifying new drug targets. chemicalbook.com Activity-based probes (ABPs) are small molecules that covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection and characterization. mdpi.com The incorporation of UAAs into ABPs can enhance their specificity and introduce novel functionalities for detection and enrichment.

2,5-Dimethyl-D-phenylalanine could be incorporated into the recognition element of an ABP to probe the active sites of enzymes that process aromatic amino acids. The dimethyl substitution provides a unique steric signature that could be used to map the topology of an enzyme's active site. Furthermore, the D-configuration of the amino acid can confer resistance to proteolytic degradation, increasing the in vivo stability of the probe.

Table 2: Components of a Typical Activity-Based Probe This table is interactive. You can sort and filter the data.

Component Function Example Moiety
Reactive Group (Warhead) Covalently modifies the target enzyme Fluorophosphonate, Epoxide
Recognition Element Provides specificity for the target enzyme Peptide, Small Molecule

Future research will likely focus on the design and synthesis of ABPs containing 2,5-Dimethyl-D-phenylalanine to target specific proteases or other enzymes involved in disease, providing new tools for diagnostics and drug discovery.

Rational Design of Biologically Active Peptidomimetics for Mechanistic Studies

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of UAAs, including D-amino acids and substituted phenylalanines, is a common strategy in the rational design of peptidomimetics. researchgate.net The D-configuration of 2,5-Dimethyl-D-phenylalanine makes it inherently resistant to cleavage by proteases, a major hurdle in the therapeutic use of peptides.

The dimethyl substitution on the phenyl ring can be used to modulate the conformational properties of a peptide, potentially locking it into a bioactive conformation. This can lead to increased receptor binding affinity and specificity. For example, the incorporation of 2',6'-dimethylphenylalanine into opioid peptides has been shown to alter receptor selectivity. nih.gov Similar strategies could be employed with 2,5-Dimethyl-D-phenylalanine to develop potent and selective peptide-based drugs for a variety of therapeutic targets.

Table 3: Strategies for Enhancing Peptide Stability and Activity This table is interactive. You can sort and filter the data.

Modification Advantage Example
D-Amino Acid Substitution Protease Resistance D-Alanine for L-Alanine
Cyclization Conformational Constraint Head-to-tail cyclization
N-Methylation Increased Membrane Permeability N-Methyl glycine (B1666218)

The rational design of peptidomimetics containing 2,5-Dimethyl-D-phenylalanine will enable the development of novel therapeutic agents and powerful chemical tools to dissect the molecular mechanisms of complex biological processes.

Methodological Advancements in Synthesis and Analytical Characterization for Research Purposes

The widespread application of any UAA is contingent upon the availability of efficient synthetic routes and robust analytical methods for its characterization. Future research will focus on developing novel and scalable syntheses of 2,5-Dimethyl-D-phenylalanine and other UAAs. Asymmetric synthesis methods, including enzymatic resolutions and the use of chiral catalysts, will be crucial for obtaining enantiomerically pure D-amino acids. acs.orgnih.gov

Advances in analytical techniques are also essential for the characterization of UAAs and the proteins into which they are incorporated. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for separating enantiomers and confirming the stereochemical purity of 2,5-Dimethyl-D-phenylalanine. researchgate.net

Table 4: Common Analytical Techniques for Characterizing Unnatural Amino Acids This table is interactive. You can sort and filter the data.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Chemical structure and purity
Mass Spectrometry (MS) Molecular weight and fragmentation pattern
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity

Furthermore, high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the successful incorporation of UAAs into proteins and for studying their effects on protein structure and dynamics. biorxiv.orgmdpi.com Continued innovation in these synthetic and analytical methods will be critical for realizing the full potential of 2,5-Dimethyl-D-phenylalanine and other UAAs in chemical biology research.

Q & A

Q. What are the primary synthetic routes for 2,5-Dimethyl-D-Phenylalanine, and how can reaction progress be monitored?

The synthesis of 2,5-Dimethyl-D-Phenylalanine typically involves coupling dimethylphenyl precursors with protected amino acid derivatives. For example, acylating agents like 2,2-diphenylacetyl chloride (or analogs) can react with dimethyl-substituted amines under controlled conditions . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Final product purity is confirmed via NMR spectroscopy (e.g., verifying methyl group signals at δ 2.2–2.5 ppm for aromatic substituents) and mass spectrometry for molecular weight validation .

Q. How is enantiomeric purity of 2,5-Dimethyl-D-Phenylalanine assessed in peptide synthesis?

Enantiomeric purity is critical for biological activity. GC-MS with chiral columns can resolve D- and L-forms by comparing retention times and fragmentation patterns. For example, racemization during peptide hydrolysis can introduce D-isomers, which are quantified using derivatization agents like Marfey’s reagent followed by HPLC separation . Note: Racemization rates during synthesis must be minimized using low-temperature coupling agents (e.g., HATU/DIPEA) .

Q. What spectroscopic techniques are essential for characterizing 2,5-Dimethyl-D-Phenylalanine derivatives?

  • NMR : ¹H and ¹³C NMR identify methyl group positions (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (e.g., ~1700 cm⁻¹ for amide bonds in Fmoc-protected derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₃H₁₇NO₂ for the free amino acid) .

Advanced Research Questions

Q. How does the 2,5-dimethyl substitution influence enzyme-substrate interactions compared to non-methylated analogs?

The methyl groups sterically hinder binding to enzymes like L-phenylalanine ammonia-lyase (PAL) . Kinetic studies on fluorinated analogs (e.g., 2,5-Difluoro-DL-phenylalanine) show reduced catalytic efficiency (e.g., kcat/KM decreases by 40–60% compared to phenylalanine) due to altered electron distribution and steric bulk . For 2,5-dimethyl derivatives, molecular docking simulations can predict binding affinity changes, while stopped-flow assays quantify turnover rates .

Q. How should researchers address contradictions in bioactivity data for 2,5-Dimethyl-D-Phenylalanine-containing peptides?

Contradictions may arise from variable enantiomeric purity or aggregation tendencies. Strategies include:

  • Replicate Experiments : Ensure consistency across batches (e.g., via HPLC purity checks >98%) .
  • Control for Solubility : Use DMSO/cosolvent systems to prevent aggregation in cellular assays .
  • Statistical Analysis : Apply ANOVA or Bayesian models to distinguish experimental noise from true biological effects .

Q. What methodological challenges arise when incorporating 2,5-Dimethyl-D-Phenylalanine into cell-penetrating peptides (CPPs)?

  • Stereochemical Interference : The D-configuration enhances protease resistance but may reduce membrane interaction. Circular dichroism (CD) can assess conformational changes in CPPs .
  • Cellular Toxicity : Methyl groups increase hydrophobicity, potentially disrupting lipid bilayers. Mitigate via PEGylation or using shorter peptide sequences .

Q. How can computational methods optimize the design of 2,5-Dimethyl-D-Phenylalanine-based inhibitors?

  • Molecular Dynamics (MD) : Simulate binding stability with target enzymes (e.g., phenylalanine hydroxylase) over 100-ns trajectories.
  • QSAR Modeling : Correlate methyl group positions with inhibitory IC₅₀ values using descriptors like logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.